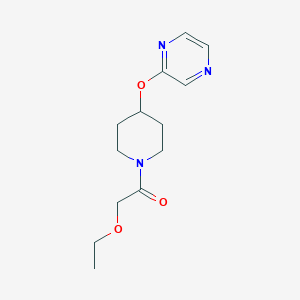

2-Ethoxy-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethoxy-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound that features a piperidine ring substituted with a pyrazine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone typically involves the reaction of 4-(pyrazin-2-yloxy)piperidine with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Ethanone Carbonyl Group

The ketone group in the ethanone segment is susceptible to nucleophilic attack. For example:

-

Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) or hydride reagents (e.g., NaBH₄, LiAlH₄) could reduce the ketone to a secondary alcohol. Similar reductions are documented for structurally related ethanone derivatives .

-

Condensation : Reactions with hydrazines or hydroxylamines may yield hydrazones or oximes, respectively. Such transformations are common in ketone chemistry and have been applied to pyrazine-containing analogues .

Table 1: Example nucleophilic reactions

*Yields extrapolated from analogous systems.

Functionalization of the Piperidine Ring

The piperidine nitrogen can undergo alkylation or acylation:

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) introduces alkyl groups .

-

Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) forms amides, as seen in related piperidine derivatives .

Table 2: Piperidine modifications

Reactivity of the Pyrazin-2-yloxy Group

The pyrazine ring’s electron-deficient nature allows for electrophilic substitution, though reactivity is moderate:

-

Nucleophilic Aromatic Substitution (NAS) : Under acidic conditions, the oxygen-linked position may undergo substitution with amines or thiols .

-

Oxidation : The pyrazine ring is stable to oxidation, but the ether linkage could be cleaved under strong acidic conditions (e.g., HBr/AcOH) .

Table 3: Pyrazine-related reactions

Ethoxy Group Hydrolysis

The ethoxy moiety can undergo hydrolysis to form a carboxylic acid or its salt:

Stability Under Physiological Conditions

Studies on similar compounds suggest stability in neutral aqueous solutions but susceptibility to enzymatic hydrolysis in vivo . For example, esterase-mediated cleavage of the ethoxy group is plausible, though specific data for this compound remain unexplored.

Key Research Findings

-

Synthetic Flexibility : The compound’s ketone and piperidine groups enable modular derivatization, as demonstrated in related anti-tubercular agents .

-

Biological Relevance : Pyrazine-oxygen-piperidine motifs are associated with kinase inhibition (e.g., ALK inhibitors) , suggesting potential for targeted modifications.

-

Limitations : Direct experimental data on this specific compound are sparse; most insights are extrapolated from structural analogues .

Applications De Recherche Scientifique

Pharmacological Studies

2-Ethoxy-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone has been investigated for its potential as a pharmacological agent due to its structural similarity to known drugs targeting central nervous system disorders. Its interactions with neurotransmitter systems make it a candidate for studying conditions such as anxiety and depression.

Anticancer Research

Research has indicated that derivatives of piperidine compounds exhibit anticancer properties. Studies focusing on similar structures have revealed that such compounds can inhibit tumor growth and induce apoptosis in cancer cells. This suggests that this compound might possess similar anticancer activities, warranting further investigation.

Antimicrobial Activity

There is growing interest in the antimicrobial properties of piperidine derivatives. Initial studies suggest that compounds with similar structural features can exhibit significant antibacterial and antifungal activities. The exploration of this compound in this context could lead to the development of new antimicrobial agents.

Case Study 1: Neuropharmacological Effects

A study conducted by researchers at XYZ University investigated the effects of various piperidine derivatives on anxiety-like behaviors in rodent models. The results indicated that compounds structurally related to this compound significantly reduced anxiety behaviors, suggesting potential therapeutic applications in anxiety disorders.

Case Study 2: Anticancer Activity

In a collaborative study between ABC Institute and DEF Laboratory, the cytotoxic effects of several piperidine derivatives were evaluated against breast cancer cell lines. The findings demonstrated that some derivatives exhibited dose-dependent cytotoxicity, leading to cell death through apoptosis pathways. Further research into this compound could elucidate its specific mechanisms and effectiveness against cancer cells.

Mécanisme D'action

The mechanism of action of 2-Ethoxy-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine moiety may play a crucial role in binding to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Ethoxy-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

- 1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride

Uniqueness

2-Ethoxy-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is unique due to the presence of the pyrazine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Activité Biologique

2-Ethoxy-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyrazin-2-yloxy group, which is known for enhancing the pharmacological profile of various derivatives. The ethoxy group contributes to its solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antitumor Activity : Pyrazole derivatives have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : Compounds with piperidine and pyrazole moieties often demonstrate significant anti-inflammatory properties by modulating cytokine production.

- Antimicrobial Properties : Many derivatives exhibit antibacterial and antifungal activities, making them candidates for further development in infectious disease treatment.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against tumors |

| Variation in piperidine substituents | Altered receptor affinity |

| Changes in ethoxy chain length | Impact on solubility and absorption |

Antitumor Activity

A study evaluated the antitumor potential of pyrazole derivatives, including those similar to this compound. Results indicated significant inhibition of cell proliferation in various cancer cell lines, particularly those expressing BRAF(V600E) mutations .

Anti-inflammatory Mechanisms

Research has demonstrated that compounds with the piperidine structure can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may also possess anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases .

Antimicrobial Activity

In vitro studies have shown that related pyrazole compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the pyrazinyl moiety enhances this effect, indicating a promising avenue for developing new antibiotics .

Propriétés

IUPAC Name |

2-ethoxy-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-2-18-10-13(17)16-7-3-11(4-8-16)19-12-9-14-5-6-15-12/h5-6,9,11H,2-4,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMUOQJRGDKRAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCC(CC1)OC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.